molecular formula C10H6ClF2NO B1436051 1-Chloro-7-(difluoromethoxy)isoquinoline CAS No. 1206979-19-2

1-Chloro-7-(difluoromethoxy)isoquinoline

Cat. No. B1436051
M. Wt: 229.61 g/mol
InChI Key: YQHFCRDBQRERKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-Chloro-7-(difluoromethoxy)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecule also contains a chloro group at the 1-position and a difluoromethoxy group at the 7-position.


Chemical Reactions Analysis

Isoquinolines, including 1-Chloro-7-(difluoromethoxy)isoquinoline, are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can be considered as 10-electron π-aromatic and delocalized systems . The electron pair of nitrogen is not involved in the aromatization, and therefore these substances easily undergo quaternization and conversion to N-oxides .


Physical And Chemical Properties Analysis

1-Chloro-7-(difluoromethoxy)isoquinoline has a molecular weight of 229.61 g/mol. Isoquinolines, in general, are stable liquids with high boiling points . They are weakly basic and can form salts upon treatment with strong acids .

properties

IUPAC Name

1-chloro-7-(difluoromethoxy)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-9-8-5-7(15-10(12)13)2-1-6(8)3-4-14-9/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHFCRDBQRERKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-7-(difluoromethoxy)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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